[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-
Overview
Description
[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-: is an organic compound that features a biphenyl core with an acetamide group and a pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride and a suitable catalyst.
Attachment of Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where a halogenated biphenyl intermediate reacts with a pyridine derivative.
Industrial Production Methods: Industrial production of [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine derivative.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups on the biphenyl core.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Biochemical Probes: The compound can serve as a probe in biochemical assays to study enzyme activities or protein interactions.
Medicine:
Drug Development: Its structural features make it a candidate for drug design, particularly in targeting specific receptors or enzymes.
Industry:
Polymer Additives: It can be used as an additive in polymer formulations to enhance mechanical or thermal properties.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- involves its interaction with specific molecular targets. The biphenyl core provides a rigid scaffold, while the acetamide and pyridinyl groups facilitate binding to proteins or enzymes. This binding can modulate the activity of the target, leading to desired biological effects. The compound may interact with pathways involved in signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
- [1,1-Biphenyl]-4-acetamide, N-4-methyl-
- [1,1-Biphenyl]-4-acetamide, N-4-phenyl-
- [1,1-Biphenyl]-4-acetamide, N-4-ethyl-
Uniqueness:
- Structural Features: The presence of the pyridinyl group distinguishes [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- from other similar compounds, providing unique binding properties and reactivity.
- Applications: Its specific structural configuration allows for diverse applications in various scientific fields, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-pyridin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-18-10-12-20-13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDETZHBLXPUMDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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